Cas no 2227671-03-4 ((1R)-2-amino-1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-ol)

(1R)-2-amino-1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1R)-2-amino-1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-ol
- EN300-1960301
- (1R)-2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol
- 2227671-03-4
-
- インチ: 1S/C7H9ClF3N3O/c1-14-6(8)4(3(15)2-12)5(13-14)7(9,10)11/h3,15H,2,12H2,1H3/t3-/m0/s1
- InChIKey: IAESXWUUYJHXOS-VKHMYHEASA-N
- ほほえんだ: ClC1=C(C(C(F)(F)F)=NN1C)[C@H](CN)O
計算された属性
- せいみつぶんしりょう: 243.0386241g/mol
- どういたいしつりょう: 243.0386241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 64.1Ų
(1R)-2-amino-1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1960301-0.1g |
(1R)-2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol |
2227671-03-4 | 0.1g |
$1623.0 | 2023-09-17 | ||
Enamine | EN300-1960301-2.5g |
(1R)-2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol |
2227671-03-4 | 2.5g |
$3611.0 | 2023-09-17 | ||
Enamine | EN300-1960301-0.25g |
(1R)-2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol |
2227671-03-4 | 0.25g |
$1696.0 | 2023-09-17 | ||
Enamine | EN300-1960301-10.0g |
(1R)-2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol |
2227671-03-4 | 10g |
$7927.0 | 2023-06-02 | ||
Enamine | EN300-1960301-5.0g |
(1R)-2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol |
2227671-03-4 | 5g |
$5345.0 | 2023-06-02 | ||
Enamine | EN300-1960301-1.0g |
(1R)-2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol |
2227671-03-4 | 1g |
$1844.0 | 2023-06-02 | ||
Enamine | EN300-1960301-0.05g |
(1R)-2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol |
2227671-03-4 | 0.05g |
$1549.0 | 2023-09-17 | ||
Enamine | EN300-1960301-1g |
(1R)-2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol |
2227671-03-4 | 1g |
$1844.0 | 2023-09-17 | ||
Enamine | EN300-1960301-0.5g |
(1R)-2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol |
2227671-03-4 | 0.5g |
$1770.0 | 2023-09-17 | ||
Enamine | EN300-1960301-5g |
(1R)-2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol |
2227671-03-4 | 5g |
$5345.0 | 2023-09-17 |
(1R)-2-amino-1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-ol 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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(1R)-2-amino-1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-olに関する追加情報
Introduction to (1R)-2-amino-1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-ol (CAS No. 2227671-03-4)
(1R)-2-amino-1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-ol (CAS No. 2227671-03-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The presence of a chloro substituent, a methyl group, and a trifluoromethyl moiety within its molecular framework contributes to its distinct chemical properties and biological activities.
The chemical structure of (1R)-2-amino-1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-ol is particularly noteworthy for its chiral center, which is crucial for its enantiomeric selectivity and biological activity. The presence of the amino group and the hydroxyl group further enhances its reactivity and solubility, making it an attractive candidate for drug development.
In recent studies, this compound has been investigated for its potential as an inhibitor of specific enzymes and receptors. For instance, research has shown that (1R)-2-amino-1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-ol exhibits potent inhibitory activity against certain kinases, which are key targets in the treatment of various cancers. The compound's ability to selectively bind to these kinases without affecting other cellular processes makes it a promising lead for the development of targeted cancer therapies.
Beyond its anticancer properties, (1R)-2-amino-1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-ol has also been explored for its potential in treating neurological disorders. Preclinical studies have demonstrated that this compound can modulate neurotransmitter systems, particularly those involving serotonin and dopamine. These findings suggest that it may have therapeutic applications in conditions such as depression, anxiety, and neurodegenerative diseases.
The pharmacokinetic profile of (1R)-2-amino-1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yethan-l-oI has been extensively studied to understand its behavior in biological systems. Research indicates that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high bioavailability and low toxicity make it a suitable candidate for further clinical evaluation.
In terms of safety and toxicity, preclinical studies have shown that (1R)-2-amino-l-S-chloro-l-methyl-S-(trifluoromethyl)-lH-pyrazol-l-yethan-l-oI is generally well-tolerated at therapeutic doses. However, as with any new drug candidate, ongoing research is necessary to fully assess its long-term safety and efficacy.
The synthesis of (lR)-2-amino-l-S-chloro-l-methyl-S-(trifluoromethyl)-lH-pyrazol-l-yethan-l-oI involves several steps that require precise control over reaction conditions to ensure the formation of the desired enantiomer. Advanced synthetic methods, including chiral catalysis and asymmetric synthesis techniques, have been employed to achieve high yields and enantiomeric purity.
In conclusion, (lR)-2-amino-l-S-chloro-l-methyl-S-(trifluoromethyl)-lH-pyrazol-l-yethan-l-oI (CAS No. 2227671-O3-O) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable biological properties make it an attractive target for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play a significant role in advancing medical treatments for various diseases.
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